molecular formula C5H5F2NOS B1382769 2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol CAS No. 1803604-35-4

2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B1382769
CAS No.: 1803604-35-4
M. Wt: 165.16 g/mol
InChI Key: YINZJJKGXUXWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of fluorine atoms in the compound can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Properties

IUPAC Name

2,2-difluoro-2-(1,3-thiazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NOS/c6-5(7,3-9)4-8-1-2-10-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINZJJKGXUXWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 2
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 3
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 4
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 5
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-(1,3-thiazol-2-yl)ethan-1-ol

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